molecular formula C26H20BNO2 B11710586 {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid

{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid

Cat. No.: B11710586
M. Wt: 389.3 g/mol
InChI Key: VBWQGYRISHBGSI-UHFFFAOYSA-N
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Description

{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid is an organic compound with the molecular formula C22H18BNO2. This compound is characterized by the presence of boronic acid and naphthalene groups, making it a valuable intermediate in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid typically involves the reaction of N-(4-bromophenyl)-N-phenyl-1-naphthylamine with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The naphthalene groups contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid is unique due to its specific combination of boronic acid and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C26H20BNO2

Molecular Weight

389.3 g/mol

IUPAC Name

[4-[naphthalen-1-yl(naphthalen-2-yl)amino]phenyl]boronic acid

InChI

InChI=1S/C26H20BNO2/c29-27(30)22-13-16-23(17-14-22)28(24-15-12-19-6-1-2-8-21(19)18-24)26-11-5-9-20-7-3-4-10-25(20)26/h1-18,29-30H

InChI Key

VBWQGYRISHBGSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54)(O)O

Origin of Product

United States

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